molecular formula C7H16Cl2N2 B8421609 n,n-Dimethyl-3-azabicyclo[3.1.0]hexan-1-aminedihydrochloride

n,n-Dimethyl-3-azabicyclo[3.1.0]hexan-1-aminedihydrochloride

Cat. No. B8421609
M. Wt: 199.12 g/mol
InChI Key: ZKNQWALFGJQAGJ-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

To a solution of racemic N,N-dimethyl-3-(phenylmethyl)-3-azabicyclo[3.1.0]hexan-1-amine (0.5800 g, 2.681 mmol) in MeOH (13 mL) was added 1 N aq. HCl (5.4 mL, 5.4 mmol) and 10% Pd/C (50% water, 120 mg). The mixture was hydrogenated under balloon pressure overnight, and then filtered. The solution was concentrated in vacuo and azeotroped with MeOH (4×50 mL) to give crude, racemic N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride (0.5453 g, >100% crude yield) as a light yellow foam. LCMS: (M+H)+: 127.2.
Name
racemic N,N-dimethyl-3-(phenylmethyl)-3-azabicyclo[3.1.0]hexan-1-amine
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]12[CH2:8][CH:7]1[CH2:6][N:5](CC1C=CC=CC=1)[CH2:4]2.[ClH:17]>CO.[Pd]>[ClH:17].[ClH:17].[CH3:1][N:2]([CH3:16])[C:3]12[CH2:8][CH:7]1[CH2:6][NH:5][CH2:4]2 |f:4.5.6|

Inputs

Step One
Name
racemic N,N-dimethyl-3-(phenylmethyl)-3-azabicyclo[3.1.0]hexan-1-amine
Quantity
0.58 g
Type
reactant
Smiles
CN(C12CN(CC2C1)CC1=CC=CC=C1)C
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated under balloon pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with MeOH (4×50 mL)

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 0.5453 g
YIELD: CALCULATEDPERCENTYIELD 102.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.